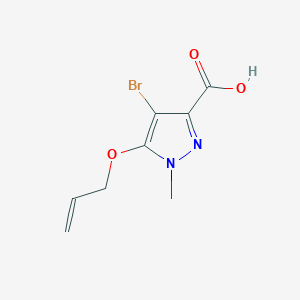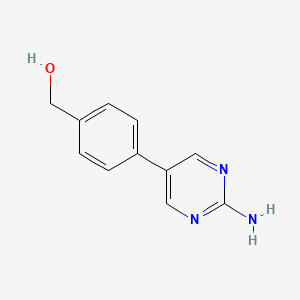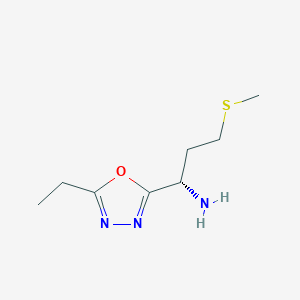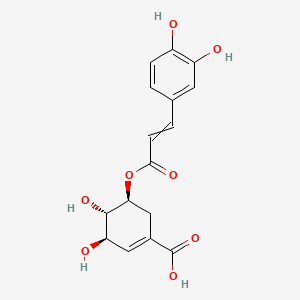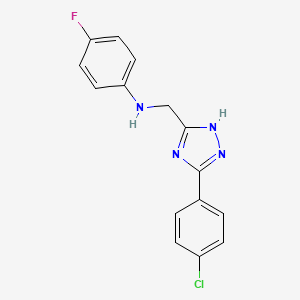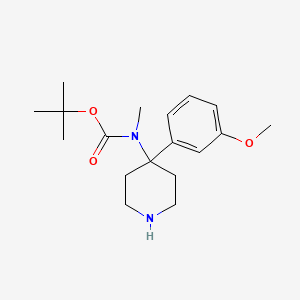
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a chloro group at the third position, a pivalamido group at the sixth position, and a carboxylic acid group at the fourth position on the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-pivalamidopyridazine-4-carboxylic acid typically involves the introduction of the chloro, pivalamido, and carboxylic acid groups onto the pyridazine ring. One common method is the reaction of 3-chloropyridazine with pivaloyl chloride in the presence of a base, followed by the introduction of the carboxylic acid group through a carboxylation reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of pyridazine derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-pivalamidopyridazine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, pivalamido, and carboxylic acid groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloropyridazine-4-carboxylic acid: This compound has two chloro groups at the third and sixth positions, making it more reactive in substitution reactions.
3-Chloro-4-pyridazinecarboxylic acid: Lacks the pivalamido group, which can affect its chemical properties and reactivity.
6-Pivalamidopyridazine-4-carboxylic acid: Lacks the chloro group, which can influence its reactivity in substitution reactions.
Uniqueness
3-Chloro-6-pivalamidopyridazine-4-carboxylic acid is unique due to the combination of the chloro, pivalamido, and carboxylic acid groups on the pyridazine ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12ClN3O3 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
3-chloro-6-(2,2-dimethylpropanoylamino)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C10H12ClN3O3/c1-10(2,3)9(17)12-6-4-5(8(15)16)7(11)14-13-6/h4H,1-3H3,(H,15,16)(H,12,13,17) |
Clave InChI |
JWJVIAZZAUTXAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)NC1=NN=C(C(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


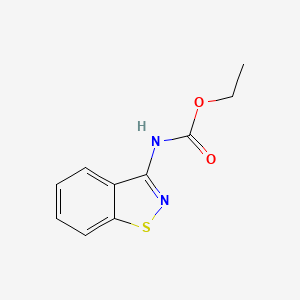
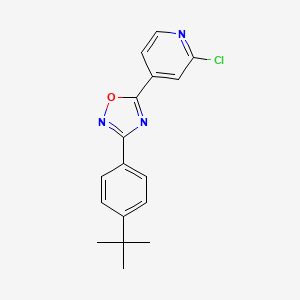


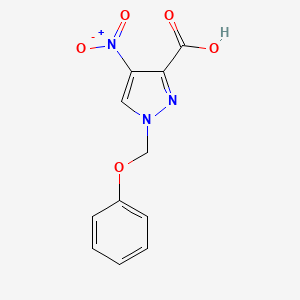
![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)
